An In-Depth Technical Guide to N,N-Dimethyltridecylamine: Physicochemical Properties and Chemical Structure
An In-Depth Technical Guide to N,N-Dimethyltridecylamine: Physicochemical Properties and Chemical Structure
Introduction
N,N-Dimethyltridecylamine (DMTA) is a long-chain tertiary aliphatic amine characterized by a 13-carbon alkyl chain attached to a dimethylamino head group. As a member of the N,N-dimethylalkylamine homologous series, it occupies a position between its more extensively characterized counterparts, N,N-dimethyldodecylamine (C12) and N,N-dimethyltetradecylamine (C14). These molecules are of significant interest to researchers and drug development professionals due to their amphiphilic nature, which makes them crucial intermediates in the synthesis of a wide array of functional molecules, including quaternary ammonium compounds (quats), amine oxides, and other surfactants used in everything from laboratory reagents to consumer products.[1][2]
This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of N,N-Dimethyltridecylamine. Given the relative scarcity of published experimental data for this specific C13 analogue, this document synthesizes computed data with established principles of physical chemistry and extrapolations from its nearest homologues. We will further detail the authoritative experimental methodologies required to validate these properties, providing researchers with the foundational knowledge to confidently utilize and characterize this compound in their work.
Section 1: Chemical Identity and Structure
The fundamental identity of a molecule is rooted in its structure, which dictates its physical and chemical behavior. N,N-Dimethyltridecylamine consists of two key functional domains: a long, nonpolar tridecyl tail, which imparts significant hydrophobicity (lipophilicity), and a polar tertiary amine head group, which provides a site for acid-base chemistry and potential hydrogen bonding.
| Identifier | Value | Source |
| IUPAC Name | N,N-dimethyltridecan-1-amine | PubChem[3] |
| CAS Number | 17373-29-4 | PubChem[3] |
| Molecular Formula | C₁₅H₃₃N | PubChem[3] |
| Molecular Weight | 227.43 g/mol | PubChem[3] |
| Canonical SMILES | CCCCCCCCCCCCCN(C)C | PubChem[3] |
| InChIKey | ADXNPXDFKKWVGE-UHFFFAOYSA-N | PubChem[3] |
Chemical Structure Diagram
The structural formula illustrates the covalent bonding arrangement of the molecule.
Caption: Chemical structure of N,N-Dimethyltridecylamine.
Section 2: Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in various systems, from reaction vessels to biological membranes. The following table summarizes the known and estimated properties of DMTA.
| Property | Value | Comments and Context | Source |
| Physical State | Liquid | Expected at standard temperature and pressure, based on homologues. | Inferred from[2] |
| Boiling Point | ~290-320 °C | Estimated. The boiling point increases with alkyl chain length. N,N-Dimethyldodecylamine (C12) boils at 80-82 °C at 0.1 mmHg, while N,N-Dimethyltetradecylamine (C14) boils at 320 °C at atmospheric pressure.[2][4] | N/A |
| Melting Point | < -20 °C | Estimated. The melting point of N,N-Dimethyldodecylamine (C12) is -20 °C.[2] | N/A |
| Density | ~0.79 g/mL at 20 °C | Estimated. The density of N,N-Dimethyltetradecylamine (C14) is 0.795 g/mL at 20 °C.[5] | N/A |
| Water Solubility | Negligible | The dominant 13-carbon hydrophobic chain severely limits solubility in water. | Inferred from[6] |
| Solubility (Organic) | Soluble | Expected to be soluble in nonpolar and polar aprotic solvents like hexane, toluene, and chloroform.[6] | N/A |
| XLogP3 | 6.4 | A computed value indicating high lipophilicity. This is a key parameter for predicting membrane permeability and partitioning behavior. | PubChem[3] |
| pKa (Conjugate Acid) | ~9.8 - 10.5 | Estimated. Tertiary amines of this type are basic. The pKa is influenced by the inductive effect of the alkyl chains. The pKa of N,N-Dimethyldodecylamine is reported as 9.78.[2] | N/A |
| Hydrogen Bond Acceptor Count | 1 | The nitrogen atom can accept a hydrogen bond. | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | As a tertiary amine, it has no protons on the nitrogen to donate. | PubChem[3] |
Section 3: Methodologies for Physicochemical Characterization
For researchers requiring precise, verifiable data, direct measurement is essential. The protocols described below represent authoritative, self-validating systems for determining key physicochemical properties.
Experimental Workflow for Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound in a given solvent.[6] Its reliability stems from allowing the system to reach a true thermodynamic equilibrium between the dissolved and undissolved solute.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Causality and Trustworthiness: This protocol is inherently self-validating. By starting with an excess of solute (Step 1) and allowing sufficient time for equilibration (Step 2), the resulting supernatant is, by definition, a saturated solution. The critical step for accuracy is the quantification (Step 5), which must be performed against a calibration curve of known concentrations to ensure linearity and precision.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a robust and precise method for determining the pKa of an ionizable compound. It relies on monitoring the change in pH of a solution as a titrant of known concentration is added.
Methodology:
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Preparation: Accurately weigh a sample of N,N-Dimethyltridecylamine and dissolve it in a suitable solvent system. Due to its poor water solubility, a co-solvent system such as water-ethanol may be required.
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Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Insert a calibrated pH electrode and a magnetic stirrer.
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Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.
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Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
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Data Analysis: Plot the measured pH versus the volume of titrant added. The resulting titration curve will show an equivalence point where the moles of acid added equal the initial moles of the amine.
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pKa Determination: The pKa of the conjugate acid (R₃NH⁺) is equal to the pH at the half-equivalence point (the point where half of the amine has been neutralized). This is because, at this point, the concentrations of the amine (R₃N) and its conjugate acid (R₃NH⁺) are equal, as dictated by the Henderson-Hasselbalch equation.
Conclusion
N,N-Dimethyltridecylamine is a tertiary amine with significant lipophilicity and moderate basicity, properties derived directly from its long alkyl chain and dimethylamino head group. While specific experimental data for this C13 compound remains limited in public literature, its physicochemical properties can be reliably estimated from its homologues and confirmed using standard, authoritative laboratory protocols such as the shake-flask method for solubility and potentiometric titration for pKa. For researchers in drug development and material science, a thorough understanding and experimental validation of these core properties are the first and most critical steps toward its successful application.
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ChemBK. N,N-dimethylTetradecylamine-N-oxide. Retrieved from [Link].
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AHH Chemical Co., Ltd. N,N-Dimethyltetradecylamine. Retrieved from [Link].
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National Institutes of Health. N,N-Dimethyltetradecylamine. Retrieved from [Link].
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Chemsrc. N,N-dimethyltetradecylamine N-oxide. Retrieved from [Link].
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Royal Society of Chemistry. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. Retrieved from [Link].
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PubMed. Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. Retrieved from [Link].
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